molecular formula C8H14O B1346240 2-(Cyclohex-1-en-1-yl)ethanol CAS No. 3197-68-0

2-(Cyclohex-1-en-1-yl)ethanol

Cat. No. B1346240
CAS RN: 3197-68-0
M. Wt: 126.2 g/mol
InChI Key: UOAZYMOJIMTMHR-UHFFFAOYSA-N
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Description

“2-(Cyclohex-1-en-1-yl)ethanol” is a primary alcohol . It is also known by its IUPAC name, 2-(cyclohexen-1-yl)ethanol . It has a molecular weight of 126.2 g/mol .


Molecular Structure Analysis

The molecular formula of “2-(Cyclohex-1-en-1-yl)ethanol” is C8H14O . The InChI code is 1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h4,9H,1-3,5-7H2 . The canonical SMILES representation is C1CCC(=CC1)CCO .


Physical And Chemical Properties Analysis

“2-(Cyclohex-1-en-1-yl)ethanol” has a molecular weight of 126.20 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . It has two rotatable bonds . Its exact mass and monoisotopic mass are 126.104465066 g/mol . Its topological polar surface area is 20.2 Ų . It has nine heavy atoms . It is a liquid at room temperature .

Scientific Research Applications

Oxidation and Catalysis

  • Oxidation Mechanism: The oxidation of cyclohex-2-en-1-ol, a model for allylic alcohols like 2-(Cyclohex-1-en-1-yl)ethanol, is catalyzed by P450 isoenzymes, leading to cyclohex-2-en-1-one without double bond epoxidation or C(4) hydroxylation. This involves a large primary kinetic isotope effect and a gem-diol intermediate (Bellucci et al., 1996).

Synthesis of Amino Sugars

  • Conversion into Amino Sugars: 1-(2-Furyl)ethanol, structurally related to 2-(Cyclohex-1-en-1-yl)ethanol, is a precursor in the synthesis of methyl daunosaminide and related amino sugars, illustrating the use of such compounds in complex organic synthesis (Sammes & Thetford, 1988).

Chemistry of Cyclohex-2-en-1-ol

  • Spectral and Structural Studies: The compound 2-(piperazin-1-yl)ethanol reacts with cyclohexene oxide, leading to the formation of complex cadmium salts, highlighting the reactivity of such compounds in forming new chemical entities (Hakimi et al., 2013).
  • Hydroxylation of Protected Carboxylic Acids: Microbial hydroxylation of 2-(cyclohex-1-enyl)benzoxazole demonstrates the potential of cyclohex-1-enyl derivatives in producing chiral allylic alcohols with high enantiomeric excesses, crucial for asymmetric synthesis (Raadt et al., 2001).

Applications in Polymer Chemistry

  • Polymer Chemistry: 2-(Pyridin-2-yl)ethanol, related to 2-(Cyclohex-1-en-1-yl)ethanol, serves as a protecting group for carboxylic acids in polymer chemistry, illustrating how such compounds can be instrumental in advanced polymer synthesis (Elladiou & Patrickios, 2012).

Conjugate Addition Reactions

  • Asymmetric Syntheses: Chiral 2-substituted-2-cyclohexen-1-ones, related to 2-(Cyclohex-1-en-1-yl)ethanol, are used in stereoselective conjugate additions, enabling the synthesis of various 3-substituted cyclohexanone derivatives. This showcases the role of such compounds in creating optically active intermediates (Schultz & Harrington, 1991)

properties

IUPAC Name

2-(cyclohexen-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h4,9H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAZYMOJIMTMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280840
Record name 2-(cyclohex-1-en-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohex-1-en-1-yl)ethanol

CAS RN

3197-68-0
Record name NSC18902
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclohex-1-en-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclohex-1-en-1-yl)ethanol
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2-(Cyclohex-1-en-1-yl)ethanol
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2-(Cyclohex-1-en-1-yl)ethanol
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2-(Cyclohex-1-en-1-yl)ethanol
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Reactant of Route 6
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Citations

For This Compound
1
Citations
A Menzek, MG Karakaya, AA Kaya - Helvetica Chimica Acta, 2008 - Wiley Online Library
Reductions of compounds whose benzylic positions bear O‐atoms, such as benzyl alcohol, dibenzyl ether, styrene oxide, benzaldehyde, acetophenone, and benzophenone, to the …
Number of citations: 12 onlinelibrary.wiley.com

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